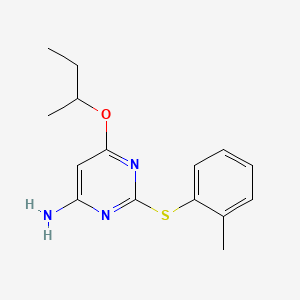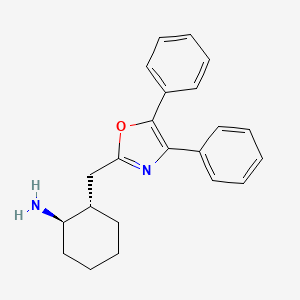
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a complex organic compound that features a cyclohexane ring substituted with an oxazole moiety
Métodos De Preparación
The synthesis of Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and efficiency. Specific details on the preparation methods are often proprietary and may vary depending on the desired purity and application of the compound .
Análisis De Reacciones Químicas
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Trans-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine can be compared with other similar compounds such as:
Oxaprozin: Known for its anti-inflammatory properties.
Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal effects
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C22H24N2O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19+/m0/s1 |
Clave InChI |
RBOGIIOVBQPRMW-RBUKOAKNSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
SMILES canónico |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


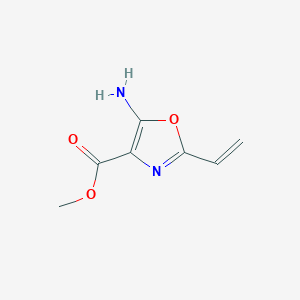
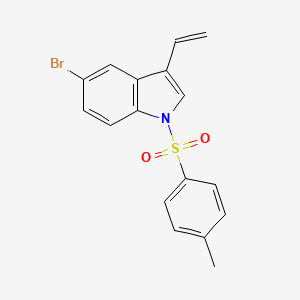
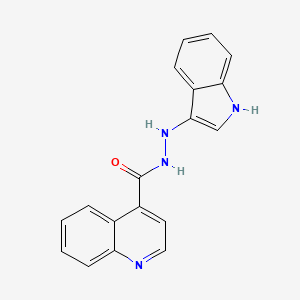
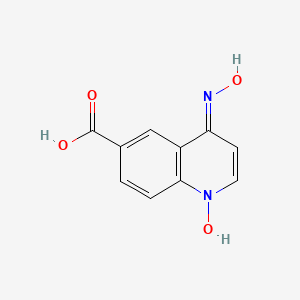

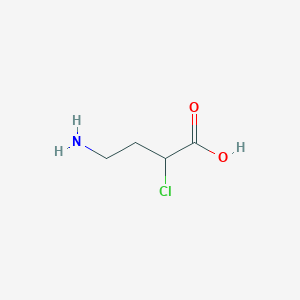
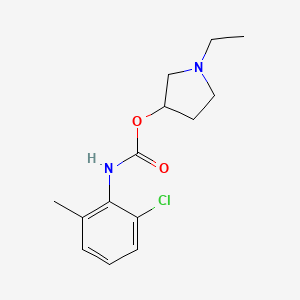
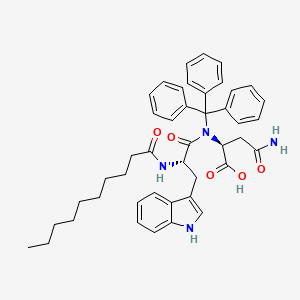
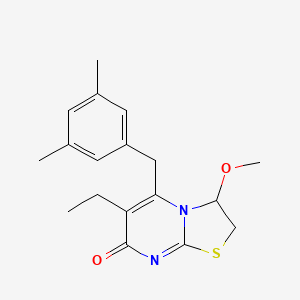
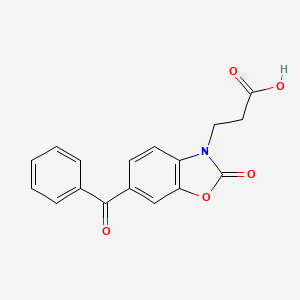
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
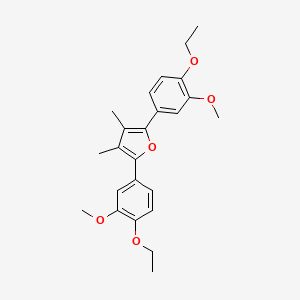
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)
